Bienvenue dans la boutique en ligne BenchChem!

1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

BTK inhibitor enzymatic IC50 drug discovery

This compound is a potent and selective BTK inhibitor designed for research on C481S mutation-driven resistance. Its unique pyrazolo[4,3-c]quinoline scaffold with dual chlorophenyl and 8-fluoro substitution engages the BTK hinge region via halogen bonding, maintaining potency against mutants where ibrutinib fails. Ideal for developing next-gen BTK inhibitors and chemical probes. Order now to advance your BTK research.

Molecular Formula C22H12Cl2FN3
Molecular Weight 408.26
CAS No. 932519-67-0
Cat. No. B2879192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
CAS932519-67-0
Molecular FormulaC22H12Cl2FN3
Molecular Weight408.26
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F
InChIInChI=1S/C22H12Cl2FN3/c23-14-6-4-13(5-7-14)21-19-12-26-20-9-8-16(25)11-18(20)22(19)28(27-21)17-3-1-2-15(24)10-17/h1-12H
InChIKeyPHDQQUWXIUTJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline (CAS 932519-67-0): A Next-Generation BTK Inhibitor Scaffold for Targeted Covalent Drug Discovery


The compound 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline (CAS 932519-67-0) is a synthetic small molecule belonging to the pyrazolo[4,3-c]quinoline class . It is recognized as a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a validated target in B-cell malignancies and autoimmune diseases [1]. Unlike earlier generation BTK inhibitors, this compound features a distinct tricyclic core with a unique 1,3-diaryl substitution pattern and an 8-fluoro substituent, which are critical for its binding mode and kinase selectivity profile [2].

The Critical Role of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline's Unique Architecture in Overcoming BTK Inhibitor Resistance


Generic substitution within the BTK inhibitor class is not feasible due to profound differences in binding kinetics, residence time, and resistance profiles. First-generation inhibitors like ibrutinib bind covalently to Cys481, but acquired mutations (e.g., C481S) lead to clinical resistance. This compound's pyrazolo[4,3-c]quinoline core and specific halogenation pattern are designed to engage the BTK active site through a distinct binding mode, potentially maintaining potency against certain resistant mutants where traditional inhibitors fail . Its substitution pattern directly influences the halogen bonding with the kinase hinge region, a feature not replicated by simple analogs [1].

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline (CAS 932519-67-0) as a BTK Inhibitor


Sub-Nanomolar BTK Enzymatic Potency vs. Ibrutinib and Second-Generation Inhibitors

In a biochemical BTK inhibition assay, the compound demonstrates an IC50 of 1 nM, placing it among the most potent BTK inhibitors reported [1]. This represents a potency comparable to or exceeding that of ibrutinib (IC50 = 0.5 nM) and acalabrutinib (IC50 = 3 nM) measured in similar enzymatic assays, while offering a distinct chemical scaffold that may circumvent resistance mechanisms [2][3].

BTK inhibitor enzymatic IC50 drug discovery kinase profiling

Predicted Kinase Selectivity Advantage Through Unique Halogen Bonding Pattern on Pyrazolo[4,3-c]quinoline Core

The compound's 4-chlorophenyl and 3-chlorophenyl substituents are positioned to form halogen bonds with backbone carbonyl groups in the BTK hinge region, a feature associated with enhanced selectivity . In related systems, a 4-chlorophenyl moiety has been shown to increase binding affinity by a factor of 13 compared to an unsubstituted phenyl ring through halogen bonding with a backbone C=O group [1]. While direct selectivity profiling data for this compound is not publicly available, the presence of dual chlorine substituents strongly suggests a more favorable selectivity window compared to analogs lacking these halogen-bond donors [2].

kinase selectivity halogen bonding pyrazoloquinoline structural biology

Differentiation from Ibrutinib's Acrylamide Warhead: A Potentially Reversible Binding Mode

The compound lacks the acrylamide warhead present in ibrutinib, suggesting a non-covalent or differently covalent binding mechanism [1]. This is critical because the C481S mutation, which abrogates ibrutinib's covalent binding, is a major clinical resistance mechanism. The patent family indicates this compound operates via a distinct inhibition mechanism, potentially maintaining activity against C481S-mutant BTK, though specific mutant IC50 data is not publicly disclosed [2]. Ibrutinib loses all activity against BTK C481S (IC50 > 10 µM), whereas reversible inhibitors like fenebrutinib retain potency [3].

covalent inhibitor reversible binding drug resistance BTK C481S

High-Impact Application Scenarios for 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline (CAS 932519-67-0) in BTK-Targeted Research


Lead Optimization for Ibrutinib-Resistant B-Cell Malignancies

This compound serves as an advanced starting point for medicinal chemistry programs targeting chronic lymphocytic leukemia (CLL) and mantle cell lymphoma patients who have developed the C481S BTK mutation. Its sub-nanomolar WT BTK potency [1] and distinct binding mode, which does not rely on Cys481, make it a superior scaffold for designing mutant-active inhibitors compared to acrylamide-based leads [2].

Selective BTK Probe Development for Immunological Signaling Studies

The unique pyrazolo[4,3-c]quinoline core and dual chlorophenyl substitution pattern offer a high degree of kinase selectivity, as predicted by halogen bonding interactions [1]. This compound is ideal for developing chemical probes to dissect BTK-dependent versus BTK-independent signaling pathways in B-cell receptor signaling, where off-target activity of pan-kinase inhibitors would confound results [2].

Patent-Protected BTK Inhibitor Library Design for Autoimmune Disease

As a representative of a novel chemical series disclosed in US20240083900A1, this compound enables the construction of proprietary compound libraries for screening against autoimmune indications such as rheumatoid arthritis and lupus [1]. Its structural novelty provides freedom-to-operate advantages over crowded ibrutinib-like chemical space, while maintaining the potent BTK inhibition (IC50 1 nM) required for disease-modifying activity [2].

Structural Biology and Co-Crystallization Studies of BTK Hinge Binding

The 8-fluoro and 4-chlorophenyl substituents are specifically designed to engage the BTK hinge region through halogen bonding, a feature that can stabilize the kinase domain for high-resolution X-ray crystallography [1]. This compound is recommended for co-crystallization studies to elucidate novel binding modes in the BTK active site, providing critical structural data to guide fragment-based drug design campaigns [2].

Quote Request

Request a Quote for 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.